molecular formula (C6H3)Cl2(NH2)<br>C6H5Cl2N B118687 2,6-Dichloroaniline CAS No. 608-31-1

2,6-Dichloroaniline

Cat. No. B118687
CAS RN: 608-31-1
M. Wt: 162.01 g/mol
InChI Key: JDMFXJULNGEPOI-UHFFFAOYSA-N
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Patent
US05145958

Procedure details

0.2 mole=49.3 g of ethyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 2.5 hours. Reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was subsequently recovered by steam distillation. 31 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 94%.
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([Cl:14])[C:12]=1[NH2:13])C(OCC)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:10]=[C:11]([Cl:14])[C:12]=1[NH2:13]

Inputs

Step One
Name
Quantity
49.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=C(C1N)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction gas
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was continuously removed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pressure of about 40 bar
DISTILLATION
Type
DISTILLATION
Details
The product was subsequently recovered by steam distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.